molecular formula C8H7N3O2 B1268772 3-Amino-1H-quinazoline-2,4-dione CAS No. 30386-01-7

3-Amino-1H-quinazoline-2,4-dione

Cat. No. B1268772
CAS RN: 30386-01-7
M. Wt: 177.16 g/mol
InChI Key: NMGODFWGUBLTTA-UHFFFAOYSA-N
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Description

3-Amino-1H-quinazoline-2,4-dione is a chemical compound with the molecular formula C8H7N3O2 and a molecular weight of 177.1601 . It is also known by its CAS Registry Number: 30386-01-7 .


Synthesis Analysis

Quinazoline derivatives can be synthesized through various methods. One approach involves the condensation of aromatic o-aminonitriles with DMF or N,N-diethylformamide in the presence of ZnCl2 at 190-200°C . Another method involves the reaction of CO2 with 2-aminobenzonitriles in the presence of [Bmim]Ac, which acts as a dual solvent-catalyst .


Molecular Structure Analysis

The molecular structure of 3-Amino-1H-quinazoline-2,4-dione can be viewed using Java or Javascript . The IUPAC Standard InChI is InChI=1S/C8H7N3O2/c9-11-7(12)5-3-1-2-4-6(5)10-8(11)13/h1-4H,9H2,(H,10,13) .


Chemical Reactions Analysis

Quinazoline-2,4-diones can undergo various chemical reactions. For instance, alcohol amines have shown considerable activating ability to CO2 in the cyclization with 2-aminobenzonitrile to quinazoline-2,4-dione in water . When diethanolamine (DEA) was used as the catalyst, a 94% yield of quinazoline-2,4-dione could be achieved .


Physical And Chemical Properties Analysis

3-Amino-1H-quinazoline-2,4-dione is a white solid with a melting point greater than 400°C . Its molecular weight is 177.1601 .

Scientific Research Applications

    Anticancer Research

    Quinazoline derivatives have shown potential as anticancer agents . They have been synthesized and tested for their biological activities against various types of cancer .

    Antibacterial and Antifungal Research

    Some quinazoline derivatives have been found to have antibacterial and antifungal properties . They have been tested against various bacterial and fungal strains to evaluate their effectiveness .

    Anti-inflammatory Research

    Quinazoline derivatives have also been used in anti-inflammatory research . They have been evaluated for their ability to reduce inflammation in various conditions .

    Analgesic Research

    Some quinazoline derivatives have been found to have analgesic (pain-relieving) properties . They have been tested for their ability to relieve pain in various conditions .

    Antiviral Research

    Quinazoline derivatives have also been explored for their antiviral properties . They have been tested against various viruses to evaluate their effectiveness .

    Antihypertensive Research

    Some quinazoline derivatives have been found to have antihypertensive (blood pressure-lowering) properties . They have been tested for their ability to lower blood pressure in various conditions .

    Antidiabetic Research

    Quinazoline-2,4-diones have been explored for their potential antidiabetic activity . In a study, compounds were synthesized and screened for in vitro α-amylase and α-glucosidase inhibitory activity . Some of the synthesized compounds displayed moderate activity against these enzymes, which play a key role in the digestion of carbohydrates and thus in blood glucose regulation .

    Antioxidant Research

    Some quinazoline-2,4-diones have been found to have antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .

    Cytotoxicity Research

    Certain quinazoline-2,4-diones have been evaluated for their cytotoxic effects . In an Artemia salina assay, one of the compounds exhibited a higher cytotoxic effect than 5-fluorouracil, a drug commonly used in cancer treatment .

    Sedative-Hypnotic Research

    Quinazoline derivatives have been used in research related to sedative-hypnotics . These are drugs that depress or slow down the body’s functions and are used to reduce anxiety, help with sleep disorders, and prevent seizures .

    Bronchodilator Research

    Choleretic Research

    Quinazoline derivatives have been used in choleretic research . Choleretics are substances that increase the volume of secretion of bile from the liver as well as the amount of solids secreted .

Future Directions

Quinazoline-2,4-diones and their derivatives have shown potential in various fields of biology, pesticides, and medicine . Future research could focus on exploring the pharmacological potential of these compounds, as they have shown moderate inhibitory activity against enzymes like α-amylase and α-glucosidase . Additionally, the compound 3d exhibited a higher cytotoxic effect than 5-fluorouracil in the Artemia salina assay , suggesting potential applications in cancer treatment.

properties

IUPAC Name

3-amino-1H-quinazoline-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c9-11-7(12)5-3-1-2-4-6(5)10-8(11)13/h1-4H,9H2,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMGODFWGUBLTTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30359533
Record name 3-Amino-1H-quinazoline-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30359533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-1H-quinazoline-2,4-dione

CAS RN

30386-01-7
Record name 3-Amino-1H-quinazoline-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30359533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-1,2,3,4-tetrahydroquinazoline-2,4-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
TP Tran, EL Ellsworth, BM Watson… - Journal of …, 2005 - Wiley Online Library
A new synthesis of a series of 3‐amino‐1H‐quinazoline‐2,4‐diones is described. The 1H‐quinazoline‐2,4‐dione 10 was made starting with fluorobenzoic acid in three high yielding …
Number of citations: 32 onlinelibrary.wiley.com
G Léna, G Guichard - Current Organic Chemistry, 2008 - ingentaconnect.com
Compounds with triazepine skeletons have attracted much attention as a result of their interesting biological properties. Triazepandiones represent a particular subset that includes …
Number of citations: 16 www.ingentaconnect.com

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